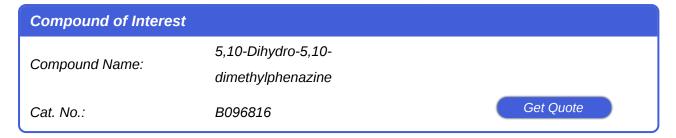




Physicochemical Properties of N-demethylpromethazine (DMPZ): An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethylpromethazine (DMPZ), also known as Norpromethazine, is the primary N-demethylated metabolite of the first-generation antihistamine, promethazine.[1] Promethazine is a phenothiazine derivative with a wide range of clinical applications, including the treatment of allergic conditions, motion sickness, and nausea, and for its sedative properties.[2][3] The metabolism of promethazine occurs predominantly in the liver, where cytochrome P450 enzymes, particularly CYP2D6, catalyze its conversion to various metabolites, including DMPZ and promethazine sulfoxide.[4][5] While promethazine exhibits a complex pharmacology through its antagonism of various receptors, its metabolites, including DMPZ, are generally considered to be pharmacologically and toxicologically inactive.[6]

This technical guide provides a comprehensive overview of the core physicochemical properties of DMPZ. Understanding these properties is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology, as they influence the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, promethazine. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visualizations for metabolic pathways and experimental workflows.



Core Physicochemical Properties

The physicochemical properties of a drug molecule and its metabolites are fundamental to understanding its behavior in biological systems. The following tables summarize the available data for N-demethylpromethazine (DMPZ), with comparative data for the parent compound, promethazine, provided for context.

Table 1: General and Chemical Properties

| Property | N-demethylpromethazine (DMPZ) | Promethazine (Parent Compound) |
|-----------------------------|---------------------------------------------------------------------------------|-------------------------------------|
| Synonyms | Norpromethazine, (±)-N-demethyl Promethazine, Promethazine EP Impurity C[1] [7] | Phenergan, Prothazine, Fargan[6] |
| Chemical Formula | C16H18N2S[8] | C17H20N2S[6] |
| Molecular Weight | 270.39 g/mol (Free Base)[8] | 284.42 g/mol [6] |
| CAS Number | 37707-23-6 (Free Base) | 60-87-7[6] |
| Chemical Formula (HCI Salt) | C16H18N2S • HCI[7] | C17H20N2S • HCI[9] |
| Molecular Weight (HCl Salt) | 306.9 g/mol [7][10] | 320.88 g/mol [9] |
| CAS Number (HCl Salt) | 60113-77-1[7][1 0] | 58-33-3[9] |

Table 2: Physicochemical Parameters



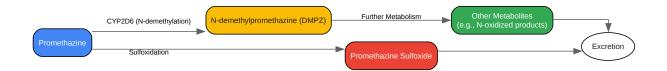
| Property | N-demethylpromethazine (DMPZ) | Promethazine (Parent Compound) |
|--------------------------------|---------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| Physical Form | Solid[7] | Crystalline Powder[11] |
| Color | Light Brown to Beige[12] | White to faint-yellow[11] |
| Melting Point (°C) | Not available | 60 (Free Base)[6], ~223 (HCl Salt, with decomposition)[13] |
| Aqueous Solubility | Data not available | 15.6 mg/L at 24°C (Free Base) [6], Very soluble in water (HCl Salt)[13] |
| Solubility in Organic Solvents | Sparingly soluble in DMSO (1- 10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml)[7] | Freely soluble in ethanol[13] |
| pKa (Predicted) | 9.73 ± 0.10[12] | Not available |
| logP (Predicted) | Not available | 4.239 (Crippen Method)[14] |

Metabolic Pathway and Signaling Activity

N-demethylpromethazine is formed from its parent compound, promethazine, primarily through N-demethylation catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[4] This metabolic conversion is a key step in the clearance of promethazine from the body. DMPZ itself can undergo further metabolism, including N-oxidation.[15]

Unlike promethazine, which is a potent antagonist at histamine H1, muscarinic, dopamine, and alpha-adrenergic receptors, DMPZ is generally considered to have minimal pharmacological activity.[6][11] Therefore, a specific signaling pathway for DMPZ is not well-defined. The most relevant biological pathway involving DMPZ is its formation and subsequent elimination as part of the overall metabolism of promethazine.





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Metabolic pathway of promethazine to DMPZ.

Experimental Protocols

The determination of key physicochemical properties such as solubility, pKa, and logP is essential in drug development. Standardized experimental protocols are employed to ensure data accuracy and reproducibility.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10]

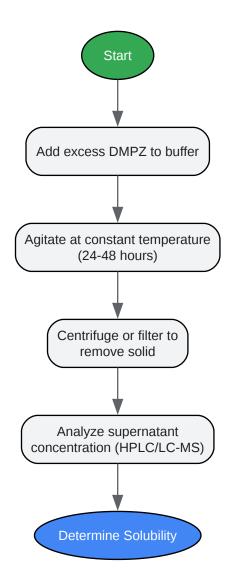
Methodology:

- Preparation of Saturated Solution: An excess amount of the test compound (DMPZ) is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
- Equilibration: The vial is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound is reached.[16]
- Sample Separation: The suspension is allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid



Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

 Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/L or μM.



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Workflow for shake-flask solubility determination.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[17]



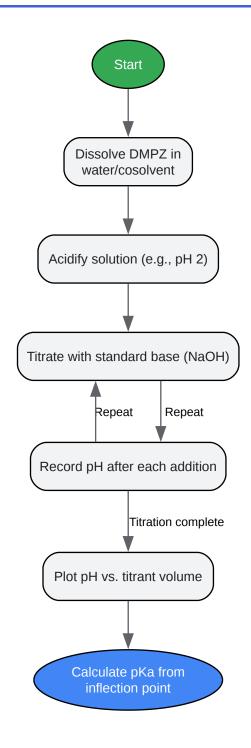




Methodology:

- Sample Preparation: A known amount of DMPZ is dissolved in a suitable solvent, often a water-cosolvent mixture (e.g., methanol-water) for compounds with low aqueous solubility. The solution is made acidic (e.g., to pH 2) with a standard acid like HCl.[13]
- Titration: The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH) added in small, precise increments.
- pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, once the reading has stabilized.[13]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
- pKa Calculation: The pKa is determined from the inflection point of the sigmoid titration curve, which corresponds to the pH at which the compound is 50% ionized.





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Workflow for pKa determination by titration.

Determination of logP (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and

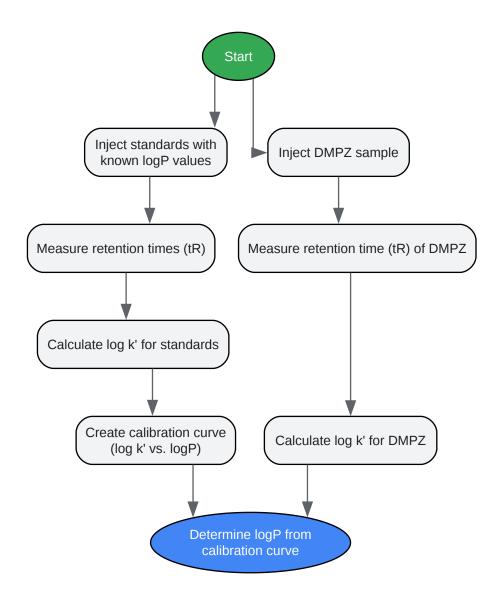


reliable alternative to the traditional shake-flask method for logP determination.

Methodology:

- System Setup: An RP-HPLC system with a hydrophobic stationary phase (e.g., C18 column) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
- Calibration: A series of standard compounds with known logP values are injected into the
 HPLC system to create a calibration curve. This is achieved by plotting the logarithm of the
 retention factor (log k') versus the known logP values. The retention factor k' is calculated as
 (t_R t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead
 time.
- Sample Analysis: A solution of DMPZ is injected into the HPLC system under the same conditions used for the standards.
- Data Acquisition: The retention time (t R) of DMPZ is measured.
- logP Calculation: The retention factor (log k') for DMPZ is calculated, and its logP value is determined by interpolation from the calibration curve.





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Workflow for logP determination by RP-HPLC.

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